3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid
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Overview
Description
3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a chloro-substituted methylphenyl group and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(3-Chloro-2-methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid side reactions.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
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Reduction
Reagents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Conditions: Hydrogenation reactions are typically carried out under atmospheric or elevated pressure at room temperature or slightly elevated temperatures.
-
Substitution
Reagents: Amines, thiols.
Conditions: Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
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Esterification
Reagents: Alcohols, acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
Conditions: Reactions are carried out under reflux conditions with the removal of water to drive the reaction to completion.
Major Products Formed
Reduction: 3-(3-Chloro-2-methylphenyl)-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid has several scientific research applications, including:
Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Research: It is used as a starting material for the synthesis of various derivatives for studying structure-activity relationships and developing new chemical entities.
Biological Studies: The compound and its derivatives can be used in biological studies to investigate their effects on biological systems and potential as bioactive agents.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and methylphenyl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-2-methylphenyl)benzoic acid:
3-(3-Chloro-2-methylphenyl)-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position, leading to different chemical and biological properties.
3-(2-Chloro-3-methylphenyl)-5-nitrobenzoic acid:
Uniqueness
3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid is unique due to the specific positioning of the chloro, methyl, and nitro groups, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTKEZYKONCCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690285 |
Source
|
Record name | 3'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-51-4 |
Source
|
Record name | 3'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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